Cas no 18268-54-7 (1-Naphthalenesulfonicacid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-)

1-Naphthalenesulfonicacid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- structure
18268-54-7 structure
Product Name:1-Naphthalenesulfonicacid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
CAS No:18268-54-7
MF:C20H14N2O4S
MW:378.401163578033
CID:192292
PubChem ID:15454
Update Time:2025-04-19

1-Naphthalenesulfonicacid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenesulfonicacid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
    • 4-(2-hydroxy-[1]naphthylazo)-naphthalene-1-sulfonic acid
    • 4-[(2-hydroxy-1-naphthyl)azo]naphthalenesulphonic acid
    • 4-[(2Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]naphthalene-1-sulfonic acid
    • ACID RED 88 (C.I. 15620)
    • SCHEMBL16490257
    • DTXSID2047010
    • SCHEMBL5701120
    • SCHEMBL19322466
    • RE8
    • 1-Naphthalenesulfonic acid, 4-((2-hydroxy-1-naphthalenyl)azo)-
    • 1-Naphthalenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-
    • 18268-54-7
    • 1-Naphthalenesulfonic acid, 4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-
    • 4-[(2-hydroxy-1-naphthyl)azo]naphthalenesulphonicacid
    • 4-[(E)-(2-Hydroxynaphthalen-1-Yl)diazenyl]naphthalene-1-Sulfonic Acid
    • 4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
    • EINECS 242-148-0
    • Q27465005
    • CHEMBL122275
    • 4-[2-hydroxy-1-naphthylazo]-1-naphthalenesulfonic acid
    • DTXSID70859668
    • 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
    • Acid Red 88 parent
    • NS00051956
    • Inchi: 1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26)/b22-21+
    • InChI Key: JSAKRLDIZOGQTN-QURGRASLSA-N
    • SMILES: S(C1C=CC(=C2C=CC=CC2=1)/N=N/C1=C(C=CC2C=CC=CC=21)O)(=O)(=O)O

Computed Properties

  • Exact Mass: 378.06752
  • Monoisotopic Mass: 378.067428
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.42
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.698
  • PSA: 95.83
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